1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate

Description

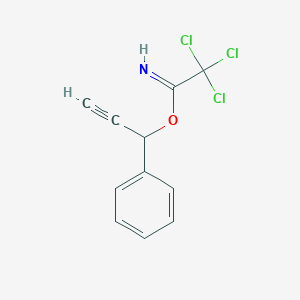

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate is an organoimidate ester characterized by a phenylpropynyl group (C₆H₅-C≡C-CH₂-) linked to a trichloroethanimidate moiety (Cl₃C-C(=NH)-O-). This compound combines the electron-withdrawing trichloroethyl group, which enhances electrophilicity, with the aromatic and alkyne functionalities of the phenylpropynyl substituent.

Properties

CAS No. |

918823-52-6 |

|---|---|

Molecular Formula |

C11H8Cl3NO |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

1-phenylprop-2-ynyl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C11H8Cl3NO/c1-2-9(8-6-4-3-5-7-8)16-10(15)11(12,13)14/h1,3-7,9,15H |

InChI Key |

ZKKVUCGKNNZMJW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 1-phenylprop-2-yn-1-ol with trichloroacetonitrile in the presence of a base. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Materials Science: The compound’s ability to form strong halogen bonds makes it useful in the design of functional materials, including liquid crystals and non-linear optical materials.

Biology and Medicine:

Mechanism of Action

The mechanism by which 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate exerts its effects involves its ability to participate in various chemical reactions. The trichloroethanimidate group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions. The phenyl and propynyl groups contribute to the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The phenylpropynyl group in the target compound likely increases lipophilicity compared to methyl or sugar-based analogs, favoring organic-phase reactions .

- Reactivity: Methyl 2,2,2-trichloroethanimidate’s simpler structure (C₃H₄Cl₃NO) enables higher volatility and faster reaction kinetics, whereas sugar derivatives require deprotection steps for further functionalization .

- Stereochemical Influence: Benzoylated glucopyranosyl trichloroethanimidate (α-D-configuration, [α]D = +95.7) demonstrates the role of stereochemistry in directing glycosylation outcomes, a property critical for carbohydrate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.